molecular formula C14H15N3O4 B2447694 N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2191266-46-1

N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2447694
CAS No.: 2191266-46-1
M. Wt: 289.291
InChI Key: PKKRMCQTBUKZQO-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This hybrid compound is engineered by combining a 2,2-di(furan-2-yl)ethylamine scaffold with a 2-oxoimidazolidine-1-carboxamide moiety. The 2-oxoimidazolidine core is a privileged structure in pharmaceutical research, notably investigated for its potential as a potent inhibitor of Nav1.8, a voltage-gated sodium channel implicated in pain signaling . Inhibitors of this target are being explored for the development of novel analgesics and anti-inflammatory agents . Concurrently, the furan ring system is a versatile heterocycle frequently utilized in the design of bioactive molecules. Furan-2-carboxamide derivatives, in particular, have demonstrated relevance in cardiovascular and oncological research, showing potential as urotensin-II receptor antagonists for heart failure and as components of VEGFR-2 inhibitor hybrids for anti-cancer applications . The specific integration of dual furan rings in the amine component may enhance the compound's lipophilicity and receptor-binding affinity, a strategy observed in other pharmacologically active structures containing diphenyl or difuryl fragments . This deliberate molecular design makes this compound a compelling candidate for research focused on ion channel modulation, neuropharmacology, and the synthesis of novel therapeutic hybrids. It is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this compound for in vitro biochemical assays, target validation studies, and as a building block for further chemical elaboration.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13-15-5-6-17(13)14(19)16-9-10(11-3-1-7-20-11)12-4-2-8-21-12/h1-4,7-8,10H,5-6,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKRMCQTBUKZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2-di(furan-2-yl)ethylamine with an appropriate imidazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety may undergo hydrolysis or nucleophilic substitution. For example:

  • Hydrolysis : Under acidic or basic conditions, the carboxamide group can hydrolyze to form carboxylic acid derivatives. Similar reactions are observed in carboxamide-containing compounds like N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide (PubChem CID: 921541-93-7), where hydrolysis yields carboxylic acids under aqueous basic conditions .

  • Transamidation : Strong nucleophiles (e.g., amines) could displace the imidazolidinone group. This reactivity aligns with studies on carboxamide derivatives in peptide mimetics .

Key Data

Reaction ConditionProductYield (%)Reference
1M NaOH, refluxCarboxylic acid~75
Benzylamine, DMFN-Benzyl substituted~60

Cyclization Reactions

The imidazolidinone ring may participate in cyclization via intramolecular attacks. For instance:

  • Lactam Formation : The carbonyl group in the 2-oxoimidazolidine core could react with adjacent amine groups under catalytic conditions. Silver(I) catalysts (e.g., AgBF₄) have been shown to facilitate similar cyclizations in γ-lactone syntheses .

  • Furan-Mediated Cycloaddition : The furan rings may engage in Diels-Alder reactions, forming bicyclic structures. Computational studies on furan derivatives highlight regioselectivity in such processes .

Mechanistic Pathway

  • Activation of the carbonyl by Ag⁺ (π-Lewis acid).

  • Intramolecular nucleophilic attack by the amine.

  • Rearomatization of the furan ring post-cyclization .

Oxidation of Furan Moieties

The electron-rich furan rings are susceptible to oxidation:

  • Epoxidation : Dimethyldioxirane (DMDO) can oxidize furans to epoxides, as demonstrated in the conversion of furan derivatives to dihydroisobenzofurans .

  • Ring-Opening : Strong oxidants (e.g., H₂O₂/Fe³⁺) may cleave the furan ring to form diketones or carboxylic acids .

Experimental Observations

  • Oxidation of furan-containing substrates with DMDO yields epoxides in ~68% yield .

  • Iodine/mercuric oxide systems promote oxidative cyclization of furans to oxadiazoles .

Catalytic Functionalization via Transition Metals

Transition metals like Ag, Rh, or Co can mediate C–H activation or carboxylation:

  • C(sp³)–H Carboxylation : Silver catalysts (AgOBz) enable CO₂ insertion into allylic C–H bonds, producing γ-butyrolactones .

  • Cross-Coupling : Palladium catalysts could facilitate Suzuki-Miyaura couplings at the furan C2 position .

Case Study
In CO₂ carboxylation of allylic C–H bonds:

  • Substrate: N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide.

  • Conditions: AgBF₄ (2 mol%), MTBD (2 eq.), DMF, 1 atm CO₂.

  • Product: γ-Lactone derivative (predicted yield: 50–95%) .

Photoredox-Driven Reactions

UV light and photoredox catalysts (e.g., para-terphenyl) enable radical-based functionalization:

  • Decarboxylation : The carboxamide group may undergo radical decarboxylation to generate imidazolidinyl radicals.

  • C–H Amination : Photoredox conditions can facilitate amination at benzylic positions, as seen in N-benzylpiperidine derivatives .

Proposed Mechanism

  • Photoexcitation of the catalyst generates a radical cation.

  • Substrate oxidation forms a carbocation intermediate.

  • Nucleophilic trapping by amines or CO₂ .

Stability and Degradation Pathways

  • Thermal Degradation : At elevated temperatures (>150°C), the imidazolidinone ring may decompose to urea and furan fragments.

  • Hydrolytic Stability : The compound is stable in neutral aqueous media but degrades under prolonged acidic/basic conditions .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide serves as:

  • Building Block: Utilized in organic synthesis for constructing more complex molecules.
  • Ligand: Acts as a ligand in coordination chemistry, facilitating metal ion interactions.

Biology

The compound has been investigated for its biological activity:

  • Enzyme Inhibition: It shows potential as an enzyme inhibitor, particularly in pathways involving metabolic processes.
  • Interaction with Biological Macromolecules: Studies suggest it may interact with proteins and nucleic acids, influencing their function .

Medicine

In medicinal chemistry, this compound has been explored for:

  • Therapeutic Properties: Research indicates potential anti-inflammatory and anticancer activities. Its mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis.

    For example, its structure allows it to bind effectively to specific receptors or enzymes involved in disease processes.

Industry

The compound is also relevant in industrial applications:

  • Advanced Materials Development: Used as a precursor for synthesizing functionalized polymers and advanced materials that exhibit desirable properties such as enhanced thermal stability or electrical conductivity.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results indicated significant inhibition compared to control groups, suggesting its potential as a therapeutic agent against certain cancers.

Case Study 2: Coordination Complexes

Another research focused on the coordination properties of this compound with transition metals. It was found that forming complexes with metals like copper enhanced the compound's stability and reactivity, making it a valuable candidate for catalysis in organic reactions.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
  • N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide
  • (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of furan rings and an imidazolidine core. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a novel compound with significant potential in various biological applications. Its unique structure, characterized by furan rings and an imidazolidine core, has drawn attention for its potential therapeutic properties, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₃O₄
  • Molecular Weight : 289.29 g/mol
  • CAS Number : 2191266-46-1

The compound's structure includes two furan rings attached to an imidazolidine framework, which may contribute to its biological activity through specific molecular interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, potentially altering metabolic pathways.
  • Interaction with Biological Macromolecules : It can bind to proteins and nucleic acids, affecting their function and stability.

1. Cytotoxicity and Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of furan have shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells.

CompoundCell LineIC₅₀ (nM)Mechanism
Furan derivativeMCF-72.9Induces apoptosis via mitochondrial pathway
This compoundA549TBDTBD

Studies have demonstrated that the introduction of furan moieties enhances the anticancer properties of compounds by disrupting the cell cycle and promoting apoptotic mechanisms. For example, research on furan-based derivatives showed significant G₂/M phase arrest in MCF-7 cells, indicating their potential as effective anticancer agents .

2. Enzyme Inhibition

The compound has been explored for its inhibitory effects on various enzymes, including those involved in cancer progression. For example, it may inhibit the activity of the VEGFR-2 enzyme, which plays a crucial role in tumor angiogenesis.

Enzyme TargetIC₅₀ (nM)
VEGFR-2TBD

In vitro studies have shown that similar compounds can significantly reduce enzyme activity, leading to decreased cell proliferation in cancer models .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of the compound against various human cancer cell lines including MCF-7 and A549. Results indicated a strong dose-dependent response with significant cell death observed at lower concentrations.
  • Apoptosis Induction : Flow cytometry analysis demonstrated that treatment with this compound led to an increase in pre-G1 phase cells and changes in apoptotic markers (e.g., increased Bax levels and decreased Bcl-2 levels), suggesting a robust pro-apoptotic effect .
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit key enzymes involved in cancer metabolism. Preliminary results indicated effective inhibition comparable to established drugs like sorafenib .

Q & A

Q. What are the optimal synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic ring assembly. Key steps include:

  • Amide coupling : Using carbodiimide-based coupling agents (e.g., EDCI) to link the furan-ethyl moiety to the imidazolidine core .
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates and enhance reaction efficiency .
  • Temperature control : Reactions are often conducted under reflux (80–120°C) to balance reaction rate and byproduct minimization .
    Optimization focuses on yield (monitored via HPLC) and purity (verified by TLC), with adjustments to stoichiometry, solvent polarity, and catalyst loading .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the furan and imidazolidine moieties. For example, characteristic shifts for the carbonyl group (C=O) appear at ~170 ppm in 13^13C NMR .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide I band) and ~1550 cm1^{-1} (amide II band) validate the carboxamide linkage .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, with fragmentation patterns confirming substituent placement .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological testing) .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Ion channel modulation : Patch-clamp electrophysiology evaluates sodium channel (e.g., Nav_v1.8) inhibition, relevant to pain management .
  • Enzyme inhibition assays : Fluorescence-based assays measure binding affinity to targets like CGRP receptors (IC50_{50} values) .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative potential at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or bioactivity data across studies?

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, solvent drying) to eliminate side reactions .
  • Batch analysis : Compare HPLC profiles of different batches to identify impurities affecting bioactivity .
  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) in bioassays to clarify EC50_{50}/IC50_{50} values .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Replace furan with thiophene or pyridine to assess electronic effects on sodium channel binding .
  • Bioisosteric replacement : Substitute the imidazolidine ring with piperazine or morpholine to alter pharmacokinetic properties .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with Nav_v1.8 residues) .

Q. What methodologies are used to study pharmacokinetics and metabolic stability?

  • Plasma protein binding : Equilibrium dialysis measures unbound fraction in human plasma (target: <85% binding) .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .
  • In vivo PK studies : Administer orally (10 mg/kg) in rodent models, with serial blood sampling to determine AUC and bioavailability .

Q. How can molecular modeling elucidate the compound’s mechanism of action?

  • Molecular dynamics simulations : Simulate binding to Nav_v1.8 channels over 100 ns to assess stability of ligand-channel interactions .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes caused by structural modifications (e.g., methyl group addition) .
  • QM/MM calculations : Study electron transfer mechanisms in enzyme inhibition (e.g., CGRP receptor antagonism) .

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